2-Methyl-2-phenylpentan-3-amine
Overview
Description
2-Methyl-2-phenylpentan-3-amine is a synthetic compound belonging to the class of phenethylamines. It is known for its stimulant effects and potential therapeutic applications. The compound has gained popularity in recent years due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-2-phenylpentan-3-amine typically involves the alkylation of benzyl cyanide with 2-bromo-2-methylpentane, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing waste and improving safety measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
2-Methyl-2-phenylpentan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for its stimulant effects and potential therapeutic applications in treating conditions like ADHD and narcolepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylpentan-3-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels. The compound targets molecular pathways associated with neurotransmitter release and reuptake, contributing to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentan-3-amine: A structurally similar compound with different pharmacological properties.
Phenethylamine: The parent compound of the phenethylamine class, with a simpler structure and different effects.
Amphetamine: A well-known stimulant with a similar mechanism of action but different chemical structure.
Uniqueness
2-Methyl-2-phenylpentan-3-amine is unique due to its specific structural features, which contribute to its distinct pharmacological profile. Its combination of a phenyl group and a branched alkyl chain provides unique interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-methyl-2-phenylpentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANWISRRVHSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341757-90-1 | |
Record name | 2-methyl-2-phenylpentan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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